N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and a pyrrolidinylsulfonylbenzamide moiety. Its molecular formula is C20H19ClN4O5S2, and it has a molecular weight of approximately 494.965 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(1-pyrrolidinylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a chlorophenyl-substituted hydrazine and a thiophene derivative can be catalyzed by an acid or base to form the thieno[3,4-c]pyrazole ring.
Oxidation: The resulting thieno[3,4-c]pyrazole intermediate is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Sulfonylation: The next step involves the introduction of the pyrrolidinylsulfonyl group. This can be done by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Amidation: Finally, the benzamide moiety is introduced through an amidation reaction, where the sulfonylated intermediate is reacted with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxido groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe to study biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(1-pyrrolidinylsulfonyl)benzamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(1-pyrrolidinylsulfonyl)benzamide can be compared to other similar compounds, such as:
- N-[2-(3-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide : This compound has a similar thieno[3,4-c]pyrazole core but differs in the position of the chlorine atom and the presence of a nitro group.
- N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide : This compound has a dimethylsulfamoyl group instead of the pyrrolidinylsulfonyl group.
The uniqueness of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(1-pyrrolidinylsulfonyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21ClN4O5S2 |
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Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H21ClN4O5S2/c23-16-5-7-17(8-6-16)27-21(19-13-33(29,30)14-20(19)25-27)24-22(28)15-3-9-18(10-4-15)34(31,32)26-11-1-2-12-26/h3-10H,1-2,11-14H2,(H,24,28) |
InChI Key |
JFUKIJQFBNTIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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